2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline
Description
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an aniline group attached to a triazole ring, which is further substituted with ethyl and methyl groups. Triazole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science.
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
2-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C11H14N4/c1-3-10-13-11(15(2)14-10)8-6-4-5-7-9(8)12/h4-7H,3,12H2,1-2H3 |
InChI Key |
KMKLYODQISJOMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)C2=CC=CC=C2N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-ethyl-1-methyl-1H-1,2,4-triazole with aniline under suitable conditions. The reaction can be catalyzed by acids or bases, and solvents such as ethanol or methanol are often used. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The aniline group can participate in electrophilic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid); reactions are usually performed under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in halogenated, nitrated, or sulfonated products.
Scientific Research Applications
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, as an antimicrobial agent, it may inhibit the synthesis of essential cellular components in microorganisms, leading to their death. In cancer research, it may interfere with cell division and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: This compound has a methoxy group instead of an ethyl group, which can affect its chemical reactivity and biological activity.
3-Ethyl-1-methyl-1H-1,2,4-triazole: Lacks the aniline group, making it less versatile in certain chemical reactions.
1,2,4-Triazole: The parent compound without any substituents, used as a basic building block in various chemical syntheses.
Uniqueness
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aniline and triazole moieties allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry.
Biological Activity
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly as antifungal, antibacterial, and anticancer agents. This article explores the biological activity of this specific compound, synthesizing findings from various studies and case reports.
- Molecular Formula : C10H12N4
- Molecular Weight : 188.23 g/mol
- CAS Number : 1343756-59-1
Biological Activity Overview
The biological activity of 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)aniline has been investigated in several contexts:
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens. For instance:
- In vitro studies have shown that similar triazole compounds possess activity against both Gram-positive and Gram-negative bacteria. The presence of the triazole ring enhances interaction with microbial enzymes, inhibiting growth effectively .
Anticancer Potential
Triazole derivatives have been explored for their anticancer properties. Studies have indicated that:
- Compounds with similar structural motifs can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, a related study demonstrated that triazole-based compounds exhibited IC50 values in the low micromolar range against several cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key observations include:
- Substituents on the triazole ring : The presence of electron-donating groups (like methyl or ethyl) can enhance activity by stabilizing the compound's interaction with biological targets.
- Aniline moiety : The aniline part of the molecule is essential for modulating biological interactions and improving solubility profiles.
Case Studies
Several case studies highlight the biological activity of related triazole compounds:
- Antifungal Activity : A study on a series of triazole derivatives showed that modifications at the 5-position significantly increased antifungal potency against Candida albicans, with some compounds achieving MIC values lower than standard antifungal agents .
- Antitumor Activity : In a comparative analysis of various triazole derivatives, one compound demonstrated IC50 values significantly lower than doxorubicin in breast cancer cell lines, suggesting potential as a chemotherapeutic agent .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
